molecular formula C17H23NO3 B7507372 N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide

N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide

Cat. No. B7507372
M. Wt: 289.4 g/mol
InChI Key: FVEHZATVUQAXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide, also known as CDM-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. CDM-2 is a member of the acetamide class of compounds and has a molecular weight of 349.48 g/mol.

Mechanism of Action

N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide exerts its anticancer effects by targeting multiple signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is known to play a critical role in promoting cell survival and proliferation. N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide also activates the p53 pathway, a tumor suppressor pathway that induces cell cycle arrest and apoptosis in response to DNA damage.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer effects, N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It has also been shown to have neuroprotective effects and can protect against neuronal damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide in lab experiments is its high potency and specificity for cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of using N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide is its potential toxicity to normal cells, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide. One area of interest is the development of new anticancer drugs based on the structure of N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide. Researchers are also investigating the potential use of N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is ongoing research on the mechanisms of N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide can be synthesized through a multistep process involving the reaction of cyclohexylamine with 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid followed by N-methylation with methyl iodide. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide has been extensively studied for its potential applications in cancer treatment due to its ability to inhibit the growth and proliferation of cancer cells. Research has shown that N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new anticancer drugs.

properties

IUPAC Name

N-cyclohexyl-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18(14-5-3-2-4-6-14)17(19)12-13-7-8-15-16(11-13)21-10-9-20-15/h7-8,11,14H,2-6,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEHZATVUQAXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C(=O)CC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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